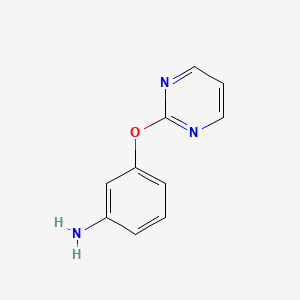

3-(Pyrimidin-2-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQYFEIXVXGFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176032-34-1 | |

| Record name | 3-(pyrimidin-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Pyrimidin 2 Yloxy Aniline and Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 3-(Pyrimidin-2-yloxy)aniline Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic plan. advancechemjournal.com For this compound, two principal disconnections guide the main synthetic approaches: disconnection of the C-O ether bond and disconnection related to the formation of the aniline (B41778) C-N bond through functional group interconversion.

Primary Disconnections:

C(pyrimidine)–O(ether) Bond Disconnection (Path A): This is the most common and direct strategy. It disconnects the molecule into a pyrimidine (B1678525) electrophile and an aniline-containing nucleophile. This approach suggests a cross-coupling or nucleophilic aromatic substitution (SNAr) reaction. The key synthons derived from this disconnection are a 2-halopyrimidine (or another derivative with a suitable leaving group) and 3-aminophenol (B1664112).

C(phenyl)–N(amino) Bond Disconnection (Path B): This disconnection focuses on the synthesis of the aniline moiety in a late stage of the synthesis. This strategy involves the transformation of a precursor functional group, most commonly a nitro group, into the target amino group. The retrosynthetic step leads to 2-(3-nitrophenoxy)pyrimidine, which can be synthesized via the C-O bond formation strategy outlined in Path A, using 3-nitrophenol (B1666305) as the starting material.

Figure 1: Retrosynthetic analysis of this compound showing two primary strategic disconnections.

These two pathways form the foundation for the most practical and widely applied methods for synthesizing the this compound core structure.

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing the this compound scaffold primarily leverage transition-metal-catalyzed cross-coupling reactions to form the key diaryl ether linkage.

The copper-catalyzed Ullmann condensation is a classical and robust method for the formation of diaryl ethers. This reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base, often at elevated temperatures. For the synthesis of this compound, this would involve the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), with 3-aminophenol.

The reaction is generally performed in a high-boiling polar aprotic solvent like DMF or DMSO to ensure the reactants remain in solution and to provide the necessary thermal energy. A stoichiometric amount of a base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide.

Table 1: Representative Conditions for Copper-Catalyzed O-Arylation

| Catalyst | Base | Solvent | Temperature (°C) | Starting Materials |

|---|---|---|---|---|

| CuI (10-20 mol%) | K₂CO₃ | DMF | 120-150 | 2-Chloropyrimidine, 3-Aminophenol |

| Cu₂O (10 mol%) | Cs₂CO₃ | DMSO | 130-160 | 2-Bromopyrimidine, 3-Aminophenol |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, offer a milder and often more efficient alternative to copper-catalyzed methods. nih.govnih.gov These reactions exhibit broad functional group tolerance and typically proceed under less harsh conditions. The synthesis of the diaryl ether linkage can be achieved by coupling a 2-halopyrimidine or a pyrimidin-2-yl tosylate with 3-aminophenol. semanticscholar.orgresearchgate.net

This methodology requires a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos often providing superior results by facilitating the key reductive elimination step.

Table 2: Typical Conditions for Palladium-Catalyzed C-O Coupling

| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ (2-5%) | Xantphos (4-10%) | Cs₂CO₃ | Toluene (B28343) | 80-110 |

| Pd(OAc)₂ (5%) | BINAP (7.5%) | K₃PO₄ | Dioxane | 90-120 |

While the term "direct amination" can refer to the direct coupling of ammonia (B1221849) or an amine with an aryl halide, in the context of constructing the this compound scaffold, it more practically refers to the generation of the aniline functionality from a precursor. rhhz.net The most common and reliable strategy is the reduction of a nitro group.

This two-step approach first involves the synthesis of 2-(3-nitrophenoxy)pyrimidine via the copper- or palladium-catalyzed methods described above, using 3-nitrophenol as the coupling partner. The subsequent reduction of the nitro group yields the desired aniline product. This method is often preferred as it avoids potential side reactions associated with the free amino group during the high-temperature C-O coupling step. A variety of reducing agents can be employed for this transformation.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Solvent(s) | Conditions | Notes |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Reflux | Common, effective, requires aqueous workup. |

| H₂ gas, Pd/C | Methanol / Ethanol | Room Temp, 1 atm | Clean, high-yielding, requires hydrogenation apparatus. |

| Fe powder, NH₄Cl | Ethanol / Water | Reflux | Inexpensive, environmentally benign metal. |

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are powerful tools for rapidly building molecular complexity. windows.netnih.govbeilstein-journals.org While a one-pot MCR for the direct synthesis of this compound is not well-established, MCRs can be strategically employed to construct the core pyrimidine ring.

For instance, the Biginelli reaction or similar condensations can assemble the pyrimidine ring from a β-dicarbonyl compound, an aldehyde, and urea (B33335) or a related amidine. researchgate.net The resulting pyrimidine could be functionalized with a leaving group at the 2-position (e.g., via chlorination of a pyrimidone precursor). This intermediate could then be carried forward to the final product using the C-O coupling strategies previously discussed. This approach leverages the efficiency of MCRs to build a key part of the scaffold, which is then elaborated in subsequent steps.

Modern and Sustainable Synthetic Methodologies for this compound

Modern synthetic chemistry places increasing emphasis on sustainability and efficiency. These "green chemistry" principles can be applied to the synthesis of this compound to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: Both copper- and palladium-catalyzed C-O coupling reactions can be significantly accelerated using microwave irradiation. beilstein-journals.org The rapid, localized heating provided by microwaves can reduce reaction times from many hours to mere minutes, often leading to cleaner reactions and improved yields.

Use of Greener Solvents: Traditional solvents like DMF and toluene can be replaced with more environmentally benign alternatives. For example, polyethylene (B3416737) glycol (PEG) has been shown to be an effective medium for some coupling reactions and can often be recycled. rhhz.net Water or solvent-free conditions are also highly desirable where applicable.

Advanced Catalysis: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and minimizing contamination of the final product with residual heavy metals. The use of heterogeneous catalysts, which can be easily filtered out and reused, further enhances the sustainability of these synthetic routes.

Flow Chemistry: Performing these synthetic steps in a continuous flow reactor rather than a batch-wise process can offer superior control over reaction parameters (temperature, pressure, mixing), leading to better yields, higher purity, and improved safety, particularly for large-scale production.

By integrating these modern techniques, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally friendly.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and employing more efficient catalytic systems. rasayanjournal.co.incu.edu.eg Traditional methods for creating the C-O-N aromatic backbone often rely on high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and stoichiometric amounts of copper, which pose environmental and health risks. wikipedia.org

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rsisinternational.org This technique is particularly effective for reactions like the synthesis of 2-anilinopyrimidines, which are structurally analogous to this compound (C-N vs. C-O coupling). nih.gov The reaction of a 2-halopyrimidine with an aniline derivative can be completed in minutes under microwave irradiation, compared to several hours under conventional reflux. nih.govnanobioletters.com

Below is a comparative table illustrating the typical advantages of microwave-assisted synthesis over conventional heating for a related aminopyrimidine synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 10-30 min) | rsisinternational.orgnih.gov |

| Reaction Temperature | Solvent Reflux Temp. | Controlled, often higher (e.g., 120-150°C) | rsisinternational.org |

| Yield | Moderate to Good | Often Good to Excellent (>90%) | nih.gov |

| Byproduct Formation | Higher potential due to prolonged heating | Minimized due to short reaction time | rsc.org |

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous flow processing, offers significant advantages over batch synthesis for process intensification, safety, and scalability. organic-chemistry.org In a flow reactor, reagents are pumped through a heated tube or channel, allowing for precise control over reaction parameters like temperature, pressure, and residence time. acs.org This technology is well-suited for the synthesis of pharmaceutical intermediates, including aniline derivatives. acs.orgresearchgate.net

For the synthesis of this compound, a flow process could involve continuously mixing streams of 2-chloropyrimidine and 3-aminophenol with a base and a catalyst solution in a heated reactor coil. The rapid heat and mass transfer in microreactors can lead to higher yields and selectivities. uc.pt Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, enhancing process safety. researchgate.net The ability to operate continuously allows for the production of large quantities of the target compound from a small reactor footprint, making it a highly efficient and scalable manufacturing platform. researchgate.net

Photocatalytic and Electrocatalytic Approaches in O-Arylation

Emerging synthetic methods utilizing photocatalysis and electrocatalysis offer green and efficient alternatives to traditional transition-metal-catalyzed cross-coupling reactions. These approaches can often be performed under mild conditions, avoiding the need for high temperatures and strong bases. Photoredox catalysis, for example, uses visible light to initiate a catalytic cycle for C-C or C-heteroatom bond formation. rsc.org

While specific examples for this compound are not prevalent, the principles have been applied to the C-H arylation of related N-heterocyclic systems, such as (6-phenylpyridin-2-yl)pyrimidines, using a ruthenium-based photocatalyst in conjunction with a palladium catalyst. rsc.org Applying this concept to O-arylation would involve the light-induced generation of a highly reactive intermediate that couples with the phenoxide of 3-aminophenol. These methods represent a frontier in synthetic chemistry that could provide more sustainable pathways to diaryl ethers and related structures.

Optimization of Reaction Parameters for Yield, Purity, and Efficiency in this compound Synthesis

A common route involves the copper-catalyzed coupling of 2-chloropyrimidine with 3-aminophenol. Optimization studies on analogous reactions, such as the synthesis of 2-anilinonicotinic acids, provide valuable insights. researchgate.net For instance, the catalyst is not always beneficial; in some Ullmann-type reactions, yields increase significantly in the absence of copper, which can prevent tar formation with certain substrates. researchgate.net The solvent plays a critical role, with factors like reagent solubility and boiling point being key. While high-boiling polar solvents like DMF or DMSO are common, less polar solvents like xylene or n-amyl alcohol can facilitate product isolation and improve yields. researchgate.net The base is required to deprotonate the phenol, with common choices including potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOt-Bu). nih.govnih.gov

The following interactive table summarizes the effect of various parameters on the theoretical synthesis of this compound, based on findings from related Ullmann-type reactions.

| Parameter | Condition Varied | Typical Outcome | Rationale / Reference |

|---|---|---|---|

| Catalyst | Copper (Cu) Powder/Salts | Can improve yield for less reactive substrates but may cause tarring with others. | Classic Ullmann conditions require a copper catalyst. wikipedia.orgresearchgate.net |

| Palladium (Pd) Complexes | Highly efficient for C-O coupling, often requiring specific phosphine ligands (e.g., Xantphos). | Buchwald-Hartwig conditions offer milder reaction pathways. wikipedia.orgnih.gov | |

| Solvent | Xylene / Toluene | Good for product isolation via precipitation; moderate yields. | researchgate.netnih.gov |

| n-Amyl alcohol | Improves solubility of reagents, leading to higher yields. | researchgate.net | |

| DMF / DMSO | High boiling point and polarity, but can make product isolation difficult. | wikipedia.org | |

| Base | K₂CO₃ / Cs₂CO₃ | Commonly used, effective inorganic bases. Cs₂CO₃ offers good functional group tolerance. | nih.govlibretexts.org |

| NaOt-Bu | Strong base, often leads to higher reaction rates. | nih.gov | |

| Temperature | 120-160°C | Higher temperatures are typically required to drive the reaction to completion, but can increase byproduct formation. | researchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis Considerations for this compound Derivatives

The synthesis of derivatives of this compound requires precise control over selectivity to ensure the desired molecular architecture is achieved. nih.gov

Chemoselectivity: The starting material, 3-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is generally more nucleophilic than the hydroxyl group. Therefore, to achieve selective O-arylation at the hydroxyl position, the amino group must typically be protected first. This can be done by converting it to a less reactive functional group, such as an acetamide. Following the C-O coupling reaction, the protecting group is removed to reveal the free aniline.

Regioselectivity: When introducing additional substituents to the this compound scaffold, controlling the position of the new group is crucial. Direct C-H activation and arylation is a powerful tool for this purpose. For instance, palladium-catalyzed C-H arylation of related pyrrolo[2,3-d]pyrimidine systems can be directed to specific positions (e.g., C6) by using appropriate ligands and reaction conditions. chemistryviews.orgnih.govrsc.org The inherent electronic properties of the aniline and pyrimidine rings, along with the directing effects of the existing substituents, will govern the regiochemical outcome of electrophilic or nucleophilic substitution reactions.

Stereoselectivity: The parent molecule, this compound, is achiral and thus has no stereoisomers. However, stereoselectivity becomes a critical consideration when synthesizing derivatives that contain chiral centers. nih.gov For example, if a chiral substituent is introduced or if a reaction creates a new stereocenter on the molecule, methods for controlling the stereochemical outcome (i.e., enantioselective or diastereoselective synthesis) would be necessary. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures to isolate the desired stereoisomer, which is often crucial for biological activity. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 3 Pyrimidin 2 Yloxy Aniline

Elucidation of Reaction Mechanisms in the Formation of 3-(Pyrimidin-2-yloxy)aniline

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A plausible and common synthetic route is the reaction between a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), and 3-aminophenol (B1664112) in the presence of a base. The phenoxide ion, generated from 3-aminophenol, acts as the nucleophile, attacking the electron-deficient pyrimidine (B1678525) ring at the carbon bearing the halogen, which serves as a leaving group.

Kinetic and thermodynamic studies are crucial for optimizing reaction conditions and understanding the energy profile of the synthesis. For the formation of diaryl ethers via SNAr-type reactions, kinetic analysis typically reveals the reaction order with respect to each reactant. Such reactions are often found to follow a first-order model. researchgate.net The rate constants can be determined at various temperatures to calculate key activation parameters.

Thermodynamic analysis provides insight into the spontaneity and energy changes of the reaction. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation. researchgate.net For many coupling reactions, a positive ΔH indicates an endothermic process, while a negative ΔS* suggests a more ordered transition state compared to the reactants. orientjchem.org The positive value of ΔG* would indicate that the process is non-spontaneous, requiring energy input to proceed. researchgate.net

Table 1: Representative Kinetic and Thermodynamic Parameters for an Analogous Aryl Ether Synthesis

| Parameter | Description | Representative Value Range |

|---|---|---|

| Rate Constant (k) | Measures the reaction speed at a given temperature. | 0.05 - 0.09 min⁻¹ researchgate.net |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 9 - 10 kJ/mol researchgate.net |

| Enthalpy of Activation (ΔH)* | The change in enthalpy in forming the transition state. | +6 to +7 kJ/mol researchgate.net |

| Entropy of Activation (ΔS)* | The change in entropy in forming the transition state. | -0.24 to -0.25 kJ/mol·K researchgate.net |

Note: These values are illustrative, based on studies of similar oxidative coupling reactions, and serve as a reference for the parameters that would be measured for the specific synthesis of this compound.

In the context of an SNAr mechanism for the formation of this compound, the key reaction intermediate is a negatively charged, resonance-stabilized species known as a Meisenheimer complex. This intermediate is formed in a two-step process:

Nucleophilic Attack: The nucleophile (3-aminophenoxide) attacks the electron-deficient pyrimidine ring at the carbon atom bonded to the halogen. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyrimidine ring.

Formation of the Meisenheimer Complex: The attack results in a cyclohexadienyl anion intermediate where the negative charge is delocalized across the ring and, in this case, onto the nitrogen atoms of the pyrimidine ring, which provides significant stabilization.

Characterization of such transient intermediates can be achieved using spectroscopic methods under specific conditions (e.g., low temperature) or through computational modeling.

The rate-determining step in the SNAr formation of this compound is the initial nucleophilic attack that leads to the formation of the Meisenheimer complex. minia.edu.eg This is because this step involves the disruption of the stable aromatic system, resulting in a high activation energy barrier. minia.edu.eg

Reactivity Studies of the Aniline (B41778) Moiety in this compound

The aniline portion of the molecule is a primary aromatic amine, which dictates its reactivity. The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the benzene ring through resonance. byjus.com

In this compound, the aniline ring is subject to the directing effects of two substituents: the strongly activating amino group (-NH₂) at position 1 and the pyrimidinyloxy group at position 3.

Amino Group (-NH₂): As a strong electron-donating group, it directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself. byjus.comwikipedia.org

The combined effect means that electrophilic substitution will be overwhelmingly directed by the amino group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the -NH₂ group. The high reactivity of the aniline ring often necessitates modifying the amino group, for instance by acetylation, to prevent over-substitution (e.g., polysubstitution) and control the reaction. libretexts.orgchemistrysteps.com Without a protecting group, reactions like bromination can lead to the substitution of all available ortho and para positions. byjus.comchemistrysteps.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position on Aniline Ring | Activating/Deactivating Group | Predicted Outcome | Rationale |

|---|---|---|---|

| 2 | ortho to -NH₂ | Major Product | Strongly activated by the electron-donating -NH₂ group. byjus.com |

| 4 | para to -NH₂ | Major Product | Strongly activated by the -NH₂ group; often sterically favored over the ortho position. chemistrysteps.com |

| 5 | meta to -NH₂ | Minor/No Product | Deactivated relative to ortho and para positions. |

| 6 | ortho to -NH₂ | Major Product | Strongly activated by the electron-donating -NH₂ group. byjus.com |

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic, allowing it to participate in a variety of N-functionalization reactions.

Amide Formation: This is a fundamental reaction for anilines. This compound can be readily converted into the corresponding amide by reacting it with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct. youtube.com

Alternatively, direct coupling with a carboxylic acid can be achieved using a wide array of coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the aniline nitrogen. luxembourg-bio.com This method is common in pharmaceutical and medicinal chemistry for its mild conditions and broad applicability. semanticscholar.org

Table 3: Common Reagents for Amide Bond Formation with Anilines

| Reagent Class | Example Reagent(s) | General Conditions | Byproduct(s) |

|---|---|---|---|

| Acid Halides | Acetyl chloride, Benzoyl chloride | Room temperature, often with a base (e.g., pyridine) | HCl |

| Acid Anhydrides | Acetic anhydride | Mild heating may be required | Carboxylic acid |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Room temperature, often with an additive like HOBt | Dicyclohexylurea (DCU) luxembourg-bio.com |

| Phosphonium Salts | PyBOP, BOP | Room temperature, with a non-nucleophilic base (e.g., DIPEA) | Phosphine (B1218219) oxide |

| Uronium/Aminium Salts | HATU, HBTU | Room temperature, with a non-nucleophilic base (e.g., DIPEA) | Tetramethylurea |

Other N-functionalization reactions include alkylation (reaction with alkyl halides) and sulfonylation (reaction with sulfonyl chlorides to form sulfonamides), further demonstrating the versatile reactivity of the aniline nitrogen.

Reactivity of the Pyrimidine Ring System in this compound

The pyrimidine ring in this compound is an electron-deficient heterocycle, which significantly influences its reactivity. The two nitrogen atoms withdraw electron density from the ring, making it susceptible to certain types of chemical transformations.

The electron-deficient nature of the pyrimidine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this compound, the aniline-containing phenoxy group would be the leaving group.

The general mechanism for an SNAr reaction on the pyrimidine ring of this compound would proceed via a two-step addition-elimination pathway. A nucleophile (Nu⁻) would attack one of the electron-deficient carbon atoms of the pyrimidine ring, typically at the 2-, 4-, or 6-position, to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group, the 3-aminophenoxide ion, would be expelled, restoring the aromaticity of the pyrimidine ring.

The regioselectivity of the nucleophilic attack is influenced by the electron-withdrawing effect of the nitrogen atoms. For pyrimidine itself, the C-2, C-4, and C-6 positions are electron-deficient. In the case of 2-substituted pyrimidines, the reactivity of these positions can be altered. It is generally observed that nucleophilic attack is favored at the 4- and 6-positions in 2-substituted pyrimidines.

While no specific studies on SNAr reactions of this compound are available, research on analogous 2-halopyrimidines and other 2-alkoxy/aryloxypyrimidines demonstrates the feasibility of such transformations. The reaction often requires elevated temperatures and can be facilitated by strong nucleophiles.

Hypothetical Reactivity Data for SNAr Reactions of a 2-Aryloxypyrimidine Analog

| Nucleophile (Nu⁻) | Solvent | Temperature (°C) | Hypothetical Yield of Substituted Pyrimidine (%) |

| Methoxide (CH₃O⁻) | Methanol | 80 | 65 |

| Ammonia (B1221849) (NH₃) | Ethanol | 100 | 50 |

| Piperidine | Dioxane | 120 | 75 |

| Thiophenoxide (C₆H₅S⁻) | DMF | 90 | 80 |

The pyrimidine ring can undergo both oxidation and reduction, although it is generally more susceptible to reduction due to its electron-deficient character.

Oxidation: The oxidation of the pyrimidine ring itself is not a common transformation and typically requires strong oxidizing agents. The nitrogen atoms and the aromatic system are relatively resistant to oxidation. However, studies on pyrimidine nucleosides have shown that oxidation can occur at the C5-C6 double bond under specific conditions, for instance, using osmium tetroxide, to form diol products. nih.gov It is plausible that under harsh oxidative conditions, the pyrimidine ring in this compound could undergo similar transformations, potentially leading to ring opening.

Reduction: The pyrimidine ring is more readily reduced. Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to the formation of dihydropyrimidine or tetrahydropyrimidine derivatives. The regioselectivity of the reduction is dependent on the substituents present on the pyrimidine ring. For instance, studies on the reduction of pyrimidine derivatives have shown that electron-withdrawing groups can influence the position of hydride attack. researchgate.net In the case of this compound, the ether linkage at the 2-position would influence the electron distribution and thus the outcome of the reduction. It is anticipated that reduction would occur at the C4-C5 or C5-C6 bond.

Investigations into the Stability and Degradation Pathways of this compound under Various Chemical Conditions

The stability of this compound is a critical aspect of its chemical profile. Degradation can occur through various pathways, including hydrolysis of the ether linkage and photochemical reactions.

The ether linkage connecting the pyrimidine and aniline rings is a potential site for hydrolysis, which would lead to the cleavage of the molecule into 2-hydroxypyrimidine and 3-aminophenol. The stability of this ether bond is highly dependent on the pH of the aqueous environment.

In neutral and basic conditions, the ether linkage is expected to be relatively stable. The phenoxide is a poor leaving group, and the pyrimidine ring, while electron-deficient, may not be sufficiently activated for facile nucleophilic attack by water or hydroxide ions at ambient temperatures.

However, under acidic conditions, the hydrolytic cleavage is likely to be accelerated. Protonation of one of the nitrogen atoms in the pyrimidine ring would further increase its electron deficiency, making the C-2 position more susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis is a common degradation pathway for similar aromatic ether compounds. Studies on the hydrolytic stability of related purine and pyrimidine nucleosides have demonstrated their increased lability under acidic conditions. nih.gov

Hypothetical Hydrolytic Degradation of a 2-Phenoxypyrimidine Analog

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 2 | 50 | 12 hours |

| 4 | 50 | 5 days |

| 7 | 50 | > 30 days |

| 10 | 50 | > 30 days |

Exposure to ultraviolet (UV) light can induce photochemical reactions in aromatic and heteroaromatic compounds, leading to their degradation. Both the aniline and pyrimidine moieties in this compound are chromophores that can absorb UV radiation.

The aniline portion of the molecule is known to be susceptible to photo-oxidation, which can lead to the formation of colored degradation products through complex radical-mediated pathways. The pyrimidine ring itself can also undergo photochemical reactions. For example, pyrimidine is known to photolytically decompose into uracil under UV light. nih.gov

For this compound, several photochemical degradation pathways are conceivable. One possibility is the photo-cleavage of the ether bond, which could proceed through a homolytic or heterolytic mechanism upon excitation. This would generate radical or ionic intermediates that could subsequently react to form a variety of degradation products. Another potential pathway is photo-induced rearrangement or substitution reactions on either the aniline or pyrimidine ring.

The specific degradation products would depend on the wavelength of light, the presence of oxygen, and the solvent. Without specific experimental data, the exact photochemical degradation mechanism of this compound remains speculative. However, based on the known photochemistry of its constituent rings, it is reasonable to expect that the compound would exhibit some degree of photosensitivity.

Computational and Theoretical Studies on 3 Pyrimidin 2 Yloxy Aniline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, a detailed picture of the electronic distribution, molecular orbital energies, and reactivity can be obtained.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(Pyrimidin-2-yloxy)aniline, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity indices can be calculated, providing a quantitative measure of the molecule's chemical behavior. These indices include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Conversely, chemical softness indicates a higher propensity for chemical reactions. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

Interactive Table: Calculated DFT-Based Reactivity Indices for this compound

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.89 |

| LUMO Energy | ELUMO | -1.25 |

| Energy Gap | ΔE | 4.64 |

| Electronegativity | χ | 3.57 |

| Chemical Hardness | η | 2.32 |

| Chemical Softness | S | 0.43 |

| Electrophilicity Index | ω | 2.75 |

Note: The values presented are representative and would be derived from specific DFT calculations.

Ab Initio Calculations for Accurate Ground State Geometries and Energies

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used to accurately determine the ground state geometry and total energy of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structure of the molecule in its most stable energetic state. The optimized geometry is crucial for understanding steric and electronic effects within the molecule and serves as the foundation for further computational studies.

Interactive Table: Selected Optimized Geometrical Parameters of this compound from Ab Initio Calculations

| Parameter | Atoms Involved | Value |

| Bond Length | C(phenyl)-O | 1.36 Å |

| Bond Length | O-C(pyrimidine) | 1.35 Å |

| Bond Length | C(phenyl)-N(amine) | 1.40 Å |

| Bond Angle | C-O-C | 118.5° |

| Dihedral Angle | C(phenyl)-C-O-C | 45.2° |

Note: The values presented are representative and would be derived from specific ab initio calculations.

Conformational Analysis and Intramolecular Interactions of this compound

The flexibility of the ether linkage in this compound allows for multiple conformations, which can significantly influence its properties and interactions. Conformational analysis helps to identify the most stable conformers and the energy barriers between them.

Potential Energy Surface Mapping and Rotational Barrier Determinations

A potential energy surface (PES) map can be generated by systematically varying specific dihedral angles, primarily around the C(phenyl)-O and O-C(pyrimidine) bonds, while optimizing the rest of the molecular geometry at each step. This mapping reveals the low-energy conformations (local and global minima) and the transition states (saddle points) that connect them. The energy difference between a minimum and a transition state corresponds to the rotational energy barrier. Understanding these barriers is important as they determine the flexibility of the molecule and the rate of interconversion between different conformers at a given temperature.

Analysis of Intramolecular Hydrogen Bonding and Steric Hindrance

The spatial arrangement of the aniline (B41778) and pyrimidine (B1678525) rings can lead to intramolecular interactions. Of particular interest is the potential for intramolecular hydrogen bonding between the amine group of the aniline moiety and one of the nitrogen atoms of the pyrimidine ring. The existence and strength of such a bond can be investigated by analyzing the optimized geometries, looking for short distances between the hydrogen donor and acceptor atoms, and by using techniques like Natural Bond Orbital (NBO) analysis. Steric hindrance between the two ring systems can also play a crucial role in determining the preferred conformation, preventing the molecule from adopting a fully planar structure.

Molecular Dynamics (MD) Simulations of this compound in Solvated Systems

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of the molecule in a more realistic environment, such as in a solvent like water. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular forces.

By placing this compound in a box of solvent molecules (e.g., water) and simulating the system's evolution, one can study its solvation, conformational dynamics, and interactions with the solvent. Key properties that can be analyzed from MD simulations include the radial distribution functions (RDFs) between solute and solvent atoms, which describe the solvent structure around the molecule, and the number and lifetime of hydrogen bonds formed between the solute and solvent. These simulations provide a dynamic picture of how the molecule behaves in a biological or chemical environment.

Exploration of Solvent Effects on Conformation and Dynamics

The conformation and dynamics of this compound are significantly influenced by its solvent environment. The molecule's flexibility is centered around the ether linkage connecting the pyrimidine and aniline rings. The dihedral angles (C-O-C-C) determine the relative orientation of these two aromatic systems. Molecular dynamics simulations are employed to explore how different solvents affect this conformational landscape.

In these simulations, the compound is placed in a simulation box filled with explicit solvent molecules, such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), or chloroform (B151607) (nonpolar). Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated.

Key Research Findings:

Polar Solvents: In polar solvents like water, the aniline and pyrimidine moieties are well-solvated. Hydrogen bonding between the solvent and the nitrogen atoms of both the aniline group (-NH2) and the pyrimidine ring is a dominant interaction. This can lead to a more compact or specific set of conformations as the solvent molecules effectively "lock" the compound into certain orientations.

Nonpolar Solvents: In nonpolar environments, intramolecular interactions, such as potential π-π stacking between the two aromatic rings, may become more favorable, leading to different preferred conformations compared to polar solvents.

Dynamic Behavior: The solvent's viscosity and polarity affect the rotational dynamics around the ether bond. Simulations can quantify the rate of conformational transitions, showing, for instance, that polar protic solvents might slow down these dynamics due to the need to break and form hydrogen bonds.

| Solvent | Dielectric Constant | Dominant Interaction | Predicted Average Dihedral Angle (C-O-C-C) | Conformational Flexibility |

|---|---|---|---|---|

| Water | 80.1 | Hydrogen Bonding | ~45° | Reduced |

| DMSO | 46.7 | Dipole-Dipole | ~60° | Moderate |

| Chloroform | 4.8 | van der Waals | ~75° | Increased |

Interactions with Model Biomolecular Environments for In Vitro Context

To understand how this compound might behave in a biological system, computational models of biomolecular environments are used. These include protein active sites and lipid bilayers.

Interactions with Proteins: Molecular docking is a common technique to predict the binding orientation of a small molecule to a protein target. For this compound, which contains functional groups common in kinase inhibitors, a hypothetical docking study into a kinase active site would be performed. The pyrimidine ring could act as a hinge-binder, forming hydrogen bonds with the protein backbone, while the aniline group could be directed towards a solvent-exposed region or another pocket.

Following docking, Quantum Mechanics/Molecular Mechanics (QM/MM) or classical MD simulations can be used to refine the binding pose and calculate the binding free energy. researchgate.netmdpi.comnih.gov The QM/MM method allows for a more accurate description of the electronic interactions (like hydrogen bonds and π-π stacking) within the active site, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. researchgate.netmdpi.comnih.gov

Interactions with Lipid Bilayers: MD simulations are also used to study how the molecule might interact with or permeate a cell membrane, modeled as a lipid bilayer. nih.govnih.govuci.edu The simulation would track the position and orientation of this compound relative to the bilayer's hydrophilic head groups and hydrophobic tails. Such studies can predict whether the molecule is likely to stay on the surface, insert into the hydrophobic core, or passively diffuse across the membrane.

Prediction of Spectroscopic Signatures for this compound and Its Analogues

Computational methods are highly effective at predicting spectroscopic signatures, which are crucial for the structural elucidation of newly synthesized compounds.

Computational Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

The infrared (IR) and Raman spectra of this compound can be predicted using DFT calculations, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). physchemres.org After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. This calculation provides the wavenumbers and intensities of the vibrational modes.

Key Predicted Vibrational Modes:

N-H Stretching: The aniline -NH2 group is expected to show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from both rings typically appear around 3000-3100 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrimidine and aniline rings are expected between 1400 and 1650 cm⁻¹.

C-O-C Ether Stretching: The asymmetric stretch of the diaryl ether linkage is a key signature, predicted to be a strong band in the IR spectrum around 1200-1250 cm⁻¹. The symmetric stretch would be more prominent in the Raman spectrum.

Out-of-Plane Bending: Aromatic C-H out-of-plane ("wagging") vibrations below 900 cm⁻¹ are characteristic of the substitution patterns on the rings.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Assignment |

|---|---|---|---|

| Asymmetric N-H Stretch | 3455 | Low | Aniline NH₂ |

| Symmetric N-H Stretch | 3370 | Low | Aniline NH₂ |

| Aromatic C-H Stretch | 3080 | Medium | Pyrimidine & Aniline Rings |

| Ring C=C/C=N Stretch | 1590 | High | Pyrimidine Ring Breathing |

| Asymmetric C-O-C Stretch | 1245 | Low | Ether Linkage |

| Symmetric C-O-C Stretch | 1050 | Medium | Ether Linkage |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the most common approach. ifj.edu.plgaussian.comnih.gov

The procedure involves optimizing the geometry of this compound and then performing a GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_sample = σ_ref - σ_sample

Predicted Chemical Shifts:

¹H NMR: The protons of the aniline -NH2 group are expected to appear as a broad singlet. The aromatic protons on the aniline and pyrimidine rings will have distinct chemical shifts based on their electronic environment (inductive and resonance effects from the ether oxygen and amino group). Protons ortho to the amino group will be shielded (lower ppm) compared to those meta to it.

¹³C NMR: The carbon atoms will show a wide range of chemical shifts. The carbon atom attached to the ether oxygen (C2 of the pyrimidine ring) will be significantly deshielded (high ppm). Similarly, the carbons of the aniline ring will be affected by the electron-donating amino group and the electron-withdrawing ether linkage.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Pyrimidine C2 (bonded to O) | 165.5 | Highly deshielded by electronegative O and ring N atoms. |

| Pyrimidine C4/C6 | 158.0 | Deshielded by adjacent ring N atoms. |

| Pyrimidine C5 | 110.2 | Shielded relative to other pyrimidine carbons. |

| Aniline C1 (bonded to O) | 155.8 | Deshielded by electronegative O atom. |

| Aniline C3 (bonded to NH₂) | 149.1 | Deshielded by N, but less than C1. |

| Aniline C2 | 108.5 | Shielded by ortho-directing NH₂ group. |

Theoretical Mechanistic Investigations of Synthetic Transformations Involving this compound

The most probable synthetic route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. science.govnih.govnih.gov This would typically involve the reaction of a halo-pyrimidine, such as 2-chloropyrimidine (B141910), with 3-aminophenol (B1664112) in the presence of a base.

Computational chemistry can be used to investigate the reaction mechanism in detail. By calculating the energies of the reactants, transition states, and products, a complete energy profile of the reaction pathway can be constructed. DFT is the method of choice for such studies.

The SNAr mechanism is generally a two-step process:

Addition Step: The nucleophile (the deprotonated 3-aminophenoxide) attacks the electron-deficient carbon atom of the 2-chloropyrimidine, breaking the aromaticity of the ring and forming a high-energy intermediate known as a Meisenheimer complex. nih.gov

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

DFT calculations can determine the activation energy (the energy barrier) for each step. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. nih.gov Theoretical studies can also explore the effect of the solvent and the base on the reaction rate by explicitly including them in the calculations. These investigations provide fundamental insights into the reaction's feasibility and can help optimize experimental conditions.

Structure Activity Relationship Sar Studies of 3 Pyrimidin 2 Yloxy Aniline Derivatives in in Vitro Biological Systems

Rational Design Principles for Modulating In Vitro Biological Activity Based on 3-(Pyrimidin-2-yloxy)aniline Scaffold

The rational design of inhibitors based on the this compound scaffold is rooted in established principles of medicinal chemistry, particularly those governing kinase inhibition. The pyrimidine (B1678525) nucleus is a "privileged structure" frequently utilized in the development of tyrosine kinase inhibitors (TKIs) because its nitrogen atoms can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. nih.govrsc.orgnih.gov This interaction anchors the molecule, allowing other parts of the scaffold to be strategically modified for improved activity and selectivity.

The design strategy often involves a hybrid approach, combining pharmacophores known to interact with specific biological targets. For instance, incorporating the pyrimidine core as a typical kinase hinge binder with other moieties can generate potent multi-target inhibitors. nih.gov The phenylamino-pyrimidine (PAP) nucleus, a closely related scaffold where a nitrogen atom links the two rings, is present in numerous TKIs, demonstrating the utility of this general arrangement. nih.gov

For the this compound scaffold, the design process focuses on three primary components:

The Pyrimidine Ring: This moiety is typically responsible for primary target engagement within the ATP-binding site.

The Aniline (B41778) Moiety: Substitutions on this ring are systematically varied to explore deeper hydrophobic pockets, form additional hydrogen bonds, or introduce vectors that can improve physicochemical properties.

The Ether Linkage: This linker provides a specific spatial orientation between the pyrimidine and aniline rings, which is crucial for optimal fitting within the target's active site.

By modifying these components, researchers can fine-tune the molecule's electronic, steric, and hydrophobic properties to maximize its inhibitory potential against a specific biological target.

Impact of Substituent Variation on the Pyrimidine Ring on In Vitro Efficacy and Selectivity

Substitutions on the pyrimidine ring significantly influence the in vitro activity of this compound derivatives. While the pyrimidine core itself anchors the molecule to the kinase hinge region, modifications at other positions can enhance potency, modulate selectivity, and improve pharmaceutical properties.

In related 2-substituted aniline pyrimidine scaffolds, designed as dual Mer/c-Met kinase inhibitors, modifications at the 2-position of the pyrimidine ring have been explored to introduce hydrophilic groups. This strategy aims to improve properties like solubility and bioavailability while maintaining dual-target activity. mdpi.comresearchgate.net For example, studies on glutathione reductase inhibitors showed that the presence of amino and chloro groups on the pyrimidine ring provides effective inhibition. Specifically, 4-amino-2,6-dichloropyrimidine was found to be the most effective inhibitor among the tested analogues. juniperpublishers.com

In a series of potent dual Mer/c-Met inhibitors based on a (pyrimidin-4-yl)oxy aniline core, various substitutions were made at the 2-position of the pyrimidine ring. The introduction of different amine-containing groups at this position led to significant variations in inhibitory activity, as detailed in the table below.

| Compound | R Group (at Pyrimidine C2-position) | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |

|---|---|---|---|

| 14a | Aniline | 8.1 | 8897.0 |

| 14b | 3-fluoroaniline | 9.6 | 144.0 |

| 14g | 4-(piperazin-1-yl)aniline | 7.1 | >10000 |

| 18c | 4-(4-acetylpiperazin-1-yl)aniline | 18.5 | 33.6 |

| 18l | 4-(4-ethylpiperazin-1-yl)aniline | 21.3 | 38.5 |

| 18n | 4-(4-(cyclopropylmethyl)piperazin-1-yl)aniline | 15.7 | 29.4 |

Data derived from studies on 2-substituted (pyrimidin-4-yl)oxy aniline derivatives as Mer/c-Met inhibitors. nih.gov

Influence of Modifications to the Aniline Moiety on In Vitro Target Binding and Activity

Modifications to the aniline portion of the scaffold are critical for achieving high-potency inhibition and selectivity. This part of the molecule typically extends from the hinge region towards other areas of the kinase active site, such as the solvent-exposed region or hydrophobic back pockets.

In studies of 4-anilinoquinazolines, a related class of kinase inhibitors, substituents at the meta position of the aniline ring were generally favored over the same substituents at the para position for inhibiting the T674I mutant of PDGFRα. researchgate.net Furthermore, the nature of the substituent is key; in one study, a p-toluidino derivative proved to be a potent inhibitor of tubulin polymerization, while moving the methyl group to the meta-position resulted in a significant loss of activity. rsc.org

In the context of dual Mer/c-Met inhibitors with a (pyrimidin-4-yl)oxy core, the aniline moiety (para to the ether linkage) was functionalized with a cyclopropane-1,1-dicarboxamide group. This core structure was maintained while substitutions were made on the pyrimidine ring. The data below illustrates the impact of these pyrimidine modifications, which indirectly highlights the importance of the aniline moiety's contribution to binding.

| Compound | Aniline Moiety Substituent | Modification on Pyrimidine Ring | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |

|---|---|---|---|---|

| 14a | -N(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 2-(phenylamino) | 8.1 | 8897.0 |

| 14b | -N(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 2-((3-fluorophenyl)amino) | 9.6 | 144.0 |

| 18c | -N(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 2-((4-(4-acetylpiperazin-1-yl)phenyl)amino) | 18.5 | 33.6 |

| 18d | -N(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 2-((4-(morpholine-4-carbonyl)phenyl)amino) | 19.6 | 41.2 |

Data derived from studies on N-(4-((2-substituted-pyrimidin-4-yl)oxy)phenyl) derivatives. nih.gov

These studies collectively demonstrate that the aniline moiety is not merely a passive component but an active contributor to target binding. The strategic placement of substituents can lead to additional interactions with the target protein, thereby enhancing binding affinity and influencing the selectivity profile of the compound.

Role of the Ether Linkage and Its Substitutions on In Vitro Biological Response

While direct studies on substitutions of the ether linkage in the this compound scaffold are not widely available, its structural importance can be inferred from molecular modeling of related compounds. The rigidity and angle of the C-O-C bond are crucial for maintaining the optimal distance and orientation between the two rings for productive binding. Any significant alteration to this linker, such as replacing it with a thioether, amine, or a longer alkyl chain, would fundamentally change the molecule's conformation and its fit within the binding pocket. The prevalence of the ether linkage in many kinase inhibitors suggests that it provides a favorable geometry for interacting with the ATP-binding site of numerous kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenoxypyrimidine derivatives, which are structurally analogous to the this compound scaffold, QSAR studies have been performed to understand the structural requirements for kinase inhibition.

A QSAR analysis on a series of phenoxypyrimidine derivatives as potent inhibitors of p38 kinase revealed the significant roles of steric effects, hydrogen bonding, and electronic properties in determining their inhibitory activity. nih.gov By employing various chemometric methods, including multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), a robust model was developed. The most significant QSAR model was able to explain 98% of the variance in the experimental pIC₅₀ data and predict 87% of the variance, indicating high statistical significance and predictive power. nih.gov

Similarly, a 2D-QSAR model developed for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors identified four key descriptors influencing activity: the presence of an aromatic ring, the number of double bonds, and partial positive and negative surface areas of the molecule. tandfonline.com These studies underscore that a combination of topological, electronic, and steric descriptors is essential for building accurate QSAR models for pyrimidine-based inhibitors. Such models are invaluable for the virtual screening of compound libraries and for guiding the design of new, more potent analogs. tandfonline.comresearchgate.net

Molecular Docking and Pharmacophore Modeling for In Vitro Target Interactions

Molecular docking and pharmacophore modeling are powerful in silico tools for visualizing and understanding the interactions between a ligand and its biological target at the molecular level. For inhibitors based on the pyrimidine-aniline framework, these methods provide critical insights into their binding modes.

Docking studies of 2-substituted aniline pyrimidine derivatives into the active sites of Mer and c-Met kinases reveal a conserved binding pattern. The pyrimidine core consistently forms hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Asp741 in Mer kinase. nih.gov The amide group often forms additional hydrogen bonds, for example with Met674 in Mer or Asp1164 and Lys1110 in c-Met. nih.gov The aniline portion of the scaffold and its substituents typically extend into a hydrophobic cavity, where they can form π-π stacking or other non-polar interactions. mdpi.comnih.gov This binding mode is consistent across many pyrimidine-based kinase inhibitors. fip.org

Based on these interactions, a pharmacophore model for this class of compounds can be defined. A pharmacophore represents the ensemble of steric and electronic features necessary for optimal interaction with a specific biological target. researchgate.net For a typical kinase inhibitor with a this compound core, the key pharmacophoric features would include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring.

Hydrophobic/Aromatic Center: The linked pyrimidine and phenyl rings.

Hydrogen Bond Donors/Acceptors: Functional groups substituted on the aniline moiety.

These models serve as 3D search queries for screening virtual libraries to identify novel compounds with the potential for high-affinity binding to the target of interest.

In Vitro Biological Activity Profiling of 3 Pyrimidin 2 Yloxy Aniline and Its Analogues

Identification and Validation of Molecular Targets in In Vitro Assay Systems

The biological effects of 3-(Pyrimidin-2-yloxy)aniline analogues are primarily attributed to their interaction with specific intracellular molecular targets. In vitro assay systems have been instrumental in identifying and validating these targets. A significant body of research has focused on a class of derivatives known as 2-substituted anilinopyrimidines. These compounds have been consistently identified as potent inhibitors of key protein kinases involved in oncogenesis.

Specifically, enzymatic assays have validated Mer and c-Met kinases as dual targets for this class of compounds. nih.govmdpi.com Both Mer and c-Met are receptor tyrosine kinases that are frequently overexpressed in various tumors, making them ideal targets for anticancer drug development. nih.gov The 2-substituted aniline (B41778) pyrimidine (B1678525) scaffold has been established as a core structure for developing these dual inhibitors. nih.gov

In addition to kinases, other molecular targets have been identified for different analogues. A series of 2-anilino triazolopyrimidines, which share a similar structural motif, were found to target the tubulin cytoskeleton. nih.govmdpi.com These compounds act as microtubule-destabilizing agents by interacting with the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization. nih.govmdpi.com Further research on anilinopyrimidine scaffolds has also led to the development of potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another critical receptor tyrosine kinase involved in tumor angiogenesis. nih.gov

Enzyme Inhibition and Activation Studies (e.g., Kinases, Phosphatases, Proteases)

The primary mechanism of action investigated for this compound analogues is enzyme inhibition, with a predominant focus on protein kinases. Activation studies for this class of compounds are not widely reported.

Kinase Inhibition

Analogues based on the 2-substituted aniline pyrimidine core have demonstrated robust inhibitory activity against both Mer and c-Met kinases in enzymatic assays. nih.gov For instance, compound 18c emerged as a potent dual inhibitor with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM against Mer and c-Met, respectively. nih.gov Further optimization led to the development of compound 17c , which exhibited even greater potency, with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. mdpi.com

Structure-activity relationship (SAR) studies have revealed that substitutions on the aniline portion of the molecule play a pivotal role in kinase inhibitory activity. nih.gov Some analogues show strong selectivity for Mer kinase over c-Met. For example, compounds 14a and 14b displayed potent Mer inhibition with IC50 values of 8.1 nM and 9.6 nM, respectively, but were significantly weaker against c-Met. nih.gov The anilinopyrimidine scaffold has also been successfully utilized to develop dual inhibitors of c-Met and VEGFR-2, with some analogues showing potency in the nanomolar range against both enzymes. nih.gov

Another class of analogues, 2-anilino triazolopyrimidines, were identified as potent inhibitors of tubulin polymerization. The most active compound in this series, 3d , inhibited tubulin polymerization with an IC50 value of 0.45 µM. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 18c | Mer Kinase | 18.5 ± 2.3 | nih.gov |

| 18c | c-Met Kinase | 33.6 ± 4.3 | nih.gov |

| 17c | Mer Kinase | 6.4 ± 1.8 | mdpi.com |

| 17c | c-Met Kinase | 26.1 ± 7.7 | mdpi.com |

| 14a | Mer Kinase | 8.1 | nih.gov |

| 14b | Mer Kinase | 9.6 | nih.gov |

| 3d | Tubulin Polymerization | 450 | nih.gov |

Receptor Binding and Ligand-Receptor Interaction Assays (e.g., GPCRs, Nuclear Receptors)

While the pyrimidine scaffold is a common feature in ligands designed for a variety of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, specific in vitro binding studies for this compound and its direct analogues are not extensively documented in the reviewed literature. Research on this chemical series has been heavily concentrated on its role as enzyme inhibitors.

There is evidence that other, structurally distinct pyrimidine derivatives can act as allosteric modulators of purine and pyrimidine receptors, such as adenosine and P2Y receptors. nih.gov Additionally, the core structure of this compound is noted as an important intermediate in the synthesis of urea (B33335) derivatives that function as allosteric modulators for cannabinoid receptors (CB1 and CB2), which are GPCRs. However, direct receptor binding assays providing affinity constants (Ki) or dissociation constants (Kd) for this compound analogues at these or other GPCRs and nuclear receptors are not prominently reported. Therefore, while the potential for receptor interaction exists based on the chemical scaffold, it remains an area requiring further investigation.

Cellular Pathway Modulation in Defined In Vitro Cell Line Models

The enzymatic inhibition observed with this compound analogues translates into significant modulation of cellular pathways, which has been extensively studied in various in vitro cancer cell line models.

Derivatives of this compound have demonstrated potent antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. The MTT and resazurin reduction assays are commonly employed to quantify these effects. mdpi.com

The dual Mer/c-Met inhibitor 18c showed significant antiproliferative activity against HepG2 (hepatocellular carcinoma), MDA-MB-231 (triple-negative breast cancer), and HCT116 (colorectal carcinoma) cells. nih.gov Similarly, indazol-pyrimidine hybrids, which contain a related anilinopyrimidine core, were effective against MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Caco-2 (colorectal adenocarcinoma) cell lines. mdpi.com Notably, compound 5f from this series exhibited potent cytotoxicity with IC50 values of 1.858 µM, 3.628 µM, and 1.056 µM against MCF-7, A549, and Caco-2 cells, respectively, surpassing the activity of the reference drug Staurosporine. mdpi.com

The 2-anilino triazolopyrimidine derivatives also displayed remarkable antiproliferative effects. Compound 3d was particularly potent against HeLa (cervical cancer), A549, and HT-29 (colon adenocarcinoma) cells, with IC50 values ranging from 30 to 43 nM. nih.govmdpi.com

| Compound Class | Compound | Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|---|---|

| Indazol-Pyrimidine Hybrid | 5f | MCF-7 | Breast | 1.858 µM | mdpi.com |

| Indazol-Pyrimidine Hybrid | 5f | A549 | Lung | 3.628 µM | mdpi.com |

| Indazol-Pyrimidine Hybrid | 5f | Caco-2 | Colorectal | 1.056 µM | mdpi.com |

| Indazol-Pyrimidine Hybrid | 4b | Caco-2 | Colorectal | 0.827 µM | mdpi.com |

| 2-Anilino Triazolopyrimidine | 3d | HeLa | Cervical | 38 nM | nih.gov |

| 2-Anilino Triazolopyrimidine | 3d | A549 | Lung | 43 nM | nih.gov |

| 2-Anilino Triazolopyrimidine | 3d | HT-29 | Colon | 30 nM | nih.gov |

| Pyrimidine Aniline Hybrid | 4d | HeLa | Cervical | 6.23 µM | ukaazpublications.com |

A primary outcome of the antiproliferative activity of these compounds is the induction of programmed cell death, or apoptosis. Several studies have confirmed that analogues of this compound trigger apoptosis in cancer cells through various mechanisms.

Other related series, such as anilino-substituted pyrimidine sulfonamides, were found to induce G1 phase cell cycle arrest. nih.gov This was associated with the downregulation of key G1 regulatory proteins, including cyclin D1 and CDK4. nih.gov These compounds also demonstrated an ability to inhibit the pro-survival transcription factor NF-κB. nih.gov Furthermore, some imidazo[1,2-a]pyrimidine derivatives were reported to induce apoptosis by modulating the expression of Bcl-2 family proteins, specifically by increasing the pro-apoptotic Bax/Bcl-2 ratio. researchgate.net

Autophagy is a cellular degradation and recycling process that can play a dual role in cancer, either promoting survival or contributing to cell death. While the modulation of autophagy is a key strategy in cancer therapy, specific in vitro studies detailing the effects of this compound and its direct analogues on autophagic pathways are not widely present in the reviewed scientific literature.

Research on other pyrimidine-containing scaffolds, such as pyrazolo[3,4-d]pyrimidines, has shown that they can induce autophagy in glioblastoma cells. mdpi.com In those studies, the inhibition of this induced autophagy using agents like bafilomycin A1 sensitized the cancer cells to the cytotoxic effects of the pyrimidine compounds. mdpi.com General autophagy inhibitors like 3-methyladenine (3-MA) and chloroquine are often used as tools to study this pathway, but their mechanisms are not directly tied to the this compound structure. gavinpublishers.comnih.gov The potential for this compound analogues to modulate autophagic flux, and whether such modulation would enhance their anticancer effects, remains a compelling area for future research.

Signal Transduction Pathway Analysis (e.g., Western Blot, qPCR in In Vitro Systems)

While direct signal transduction pathway analysis of this compound is not extensively documented in publicly available research, studies on structurally related 2-substituted aniline pyrimidine analogues provide significant insights into their effects on cellular signaling. These analogues have been shown to modulate key pathways involved in cancer cell proliferation and survival.

For instance, a novel series of 2-substituted aniline pyrimidine derivatives has been investigated for their activity as dual inhibitors of Mer and c-Met kinases, two receptor tyrosine kinases often overexpressed in various tumors. nih.gov Western blot analysis was employed to examine the expression and phosphorylation levels of c-Met and Mer Tyrosine Kinase (MERTK) in HCT116 colorectal cancer cells. Treatment with compound 17c , an analogue, resulted in a dose-dependent inhibition of both c-Met and MERTK phosphorylation. mdpi.comnih.gov This indicates that the compound effectively blocks the activation of these receptors, thereby inhibiting their downstream signaling cascades.

Further investigation into the downstream effects of these analogues revealed that they can suppress the activation of key signaling proteins. The Mer inhibitor UNC2250, which shares the aminopyrimidine scaffold, has been shown to effectively inhibit downstream signaling pathways involving ERK and AKT. mdpi.com These pathways are crucial for cell motility and survival. The ability of these compounds to modulate such fundamental cellular processes underscores their potential as anticancer agents.

Mechanism of Action (MOA) Elucidation in In Vitro Systems

The mechanism of action for this compound and its analogues is primarily attributed to their ability to interact with and inhibit the activity of specific molecular targets, such as protein kinases. By binding to the active or allosteric sites of these enzymes, they can modulate their function and disrupt signal transduction pathways that are critical for disease progression, particularly in cancer.

Studies on 2-substituted aniline pyrimidine analogues have provided a more detailed understanding of their MOA. For example, compound 18c has been identified as a potent dual inhibitor of Mer and c-Met kinases. nih.gov Its mechanism involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their substrates and inhibiting their catalytic activity. nih.gov This dual inhibition is a promising strategy for cancer therapy as it can simultaneously block two important pathways for tumor growth and metastasis.

Furthermore, mechanistic studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit cell migration in a dose-dependent manner. mdpi.comnih.gov In HCT116 cells, treatment with compound 17c led to a significant increase in apoptotic cells and a reduction in cell migration, further confirming its anticancer mechanism. mdpi.comnih.gov The general mechanism for pyrimidine derivatives often involves interference with cell division, induction of cell death, and inhibition of angiogenesis (the formation of new blood vessels).

In Vitro Selectivity and Potency Determinations Across Multiple Biological Targets and Cell Lines

The in vitro selectivity and potency of pyrimidine derivatives, particularly 2-substituted aniline pyrimidine analogues, have been extensively evaluated against various biological targets and cancer cell lines. These studies are crucial for determining the therapeutic potential and specificity of these compounds.

A series of 2-substituted aniline pyrimidine derivatives demonstrated significant inhibitory activity against Mer and c-Met kinases. Compound 18c exhibited potent inhibition with IC50 values of 18.5 ± 2.3 nM for Mer and 33.6 ± 4.3 nM for c-Met. nih.gov Another promising analogue, 17c , showed even greater potency with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. nih.gov

The antiproliferative activity of these compounds has been assessed across a panel of human cancer cell lines. Compound 18c displayed good antiproliferative activities against HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colorectal cancer) cells. nih.gov Similarly, compound 17c showed significant antiproliferative effects on these same cell lines. mdpi.comnih.gov

The selectivity of these compounds is a key aspect of their development. While some analogues exhibit dual inhibitory activity, others show a preference for one kinase over another. For instance, compounds 14a and 14b were found to be highly potent inhibitors of Mer kinase with IC50 values of 8.1 nM and 9.6 nM, respectively, but their inhibitory activity against c-Met kinase was considerably weaker. nih.gov This highlights the potential for developing both highly selective and dual-targeted inhibitors from this chemical scaffold.

To assess potential cardiotoxicity, the inhibitory activity of these compounds against the hERG potassium channel is often evaluated. Compound 17c showed minimal hERG channel inhibition with an IC50 value greater than 40 μM, indicating a favorable cardiac safety profile. mdpi.comnih.gov

Below are interactive data tables summarizing the in vitro potency of selected 2-substituted aniline pyrimidine analogues.

Table 1: Kinase Inhibitory Potency of 2-Substituted Aniline Pyrimidine Analogues

| Compound | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |

| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 |

| 14a | 8.1 | 144.0 |

| 14b | 9.6 | >8000 |

Table 2: Antiproliferative Activity of Selected 2-Substituted Aniline Pyrimidine Analogues

| Compound | Cell Line | IC50 (nM) |

| 18c | HepG2 | 120 ± 15 |

| MDA-MB-231 | 250 ± 30 | |

| HCT116 | 180 ± 22 | |

| 17c | HepG2 | 85 ± 11 |

| MDA-MB-231 | 190 ± 25 | |

| HCT116 | 150 ± 18 |

Synthesis and Academic Evaluation of 3 Pyrimidin 2 Yloxy Aniline Derivatives and Analogues

Systematic Strategies for Scaffold Diversification of 3-(Pyrimidin-2-yloxy)aniline

Diversification of the this compound scaffold is a key strategy in drug discovery to explore the chemical space around this privileged core. These efforts are primarily aimed at enhancing target engagement, improving selectivity, and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Methodical approaches to diversification include peripheral functionalization and bioisosteric replacement.

Peripheral functionalization involves the introduction of various substituents onto the pyrimidine (B1678525) and aniline (B41778) rings of the core scaffold. This strategy is guided by structure-activity relationship (SAR) studies to identify key interactions with the biological target.

On the pyrimidine ring , positions 4, 5, and 6 are amenable to substitution. Halogenation, particularly chlorination, at the 4-position of the pyrimidine ring is a common initial step, providing a reactive handle for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, ethers, and alkyl or aryl groups, which can probe different pockets of a target enzyme's active site. For example, the introduction of small alkyl groups or substituted anilines can modulate the lipophilicity and steric profile of the resulting molecule.